2-Acetyl-1-methyl-3-indolyl acetate
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Overview
Description
2-Acetyl-1-methyl-1H-indol-3-yl acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-methyl-1H-indol-3-yl acetate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with an appropriate ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the indole compound.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-Acetyl-1-methyl-1H-indol-3-yl acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-1-methyl-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound’s ability to bind to multiple receptors and enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features.
1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A related compound synthesized via Fischer indole synthesis.
Uniqueness
2-Acetyl-1-methyl-1H-indol-3-yl acetate stands out due to its unique acetyl and methyl substitutions on the indole ring, which confer distinct chemical and biological properties.
Biological Activity
2-Acetyl-1-methyl-3-indolyl acetate (CAS No. 61153-69-3) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and potential applications in pharmaceuticals.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- IUPAC Name : (2-acetyl-1-methylindol-3-yl) acetate
- Structure : The compound features an acetyl group at the 2-position and a methyl group at the 1-position of the indole ring.
Property | Value |
---|---|
CAS No. | 61153-69-3 |
Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | (2-acetyl-1-methylindol-3-yl) acetate |
InChI Key | DRJBJVNRXMVNJR-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves interaction with microtubule dynamics, which is crucial for cell division.
Antiviral Properties
Preliminary investigations suggest potential antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models, indicating potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways:
- Tubulin Interaction : The compound binds to tubulin, disrupting microtubule formation and leading to mitotic arrest.
- Signal Transduction Pathways : It may also influence signaling pathways associated with cell survival and apoptosis.
Case Studies
- Anticancer Study :
-
Inflammation Model :
- In a murine model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other indole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(1H-indol-3-yl)acetate | Methyl group at C1 | Lacks acetyl functionality |
3-Acetylindole | Acetyl group at C3 | Different position of acetyl group |
2-Acetylindole | Acetyl group at C2 | Similarity in acetyl positioning |
The combination of functional groups and their positions on the indole ring enhances the biological activity of this compound compared to its analogs.
Applications in Research and Industry
Due to its promising biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : It serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
- Organic Synthesis : Its unique structure makes it a valuable building block for synthesizing more complex indole derivatives.
Properties
CAS No. |
61153-69-3 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) acetate |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-13(17-9(2)16)10-6-4-5-7-11(10)14(12)3/h4-7H,1-3H3 |
InChI Key |
DRJBJVNRXMVNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C |
Origin of Product |
United States |
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